molecular formula C12H10ClNO2 B6367879 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111105-47-5

6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367879
M. Wt: 235.66 g/mol
InChI Key: RTBXDEUWGHYUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is a chemical compound that is used in a variety of scientific research applications. It is a heterocyclic compound with a unique structure and properties that make it an ideal research tool. This compound has been studied extensively in both biochemical and physiological studies and has been found to have a variety of uses.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine involves the reaction of 5-chloro-2-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.

Starting Materials
5-chloro-2-methoxyaniline, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction
Step 1: Dissolve 5-chloro-2-methoxyaniline and 2-pyridinecarboxaldehyde in a suitable solvent., Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture and stir for several hours at room temperature., Step 3: The intermediate Schiff base is formed and can be isolated by filtration or extraction., Step 4: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine., Step 5: The product can be purified by recrystallization or column chromatography.

Scientific Research Applications

6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. It has also been used in the study of the metabolism and pharmacology of drugs. Additionally, it has been used in the study of the structure and function of enzymes, in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of drugs.

Mechanism Of Action

The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is known to interact with proteins in a variety of ways. It has been shown to interact with enzymes, to modify the structure of proteins, and to affect the activity of proteins. It has also been shown to interact with other molecules, such as drugs and hormones, and to affect their activity.

Biochemical And Physiological Effects

6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, to modify the structure of proteins, and to affect the activity of other molecules. Additionally, it has been shown to affect the metabolism and pharmacology of drugs and to affect the structure and function of enzymes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a wide range of uses. However, there are some limitations to using this compound in lab experiments. For example, it is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents and can be difficult to dissolve in these solvents.

Future Directions

There are a number of potential future directions for research involving 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%. For example, further research could be conducted to better understand the mechanism of action of this compound and to determine its potential applications in drug development. Additionally, further research could be conducted to explore its potential use in the study of proteins and enzymes, as well as its potential use in the study of the structure and function of other molecules. Finally, further research could be conducted to explore its potential use in the study of the biochemical and physiological effects of drugs.

properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-6-5-8(13)7-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBXDEUWGHYUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683011
Record name 6-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine

CAS RN

1111105-47-5
Record name 6-(5-Chloro-2-methoxyphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111105-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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